molecular formula C6H6F2N2O B2583316 2-(2,2-Difluoroethoxy)pyrimidine CAS No. 2198149-26-5

2-(2,2-Difluoroethoxy)pyrimidine

Cat. No.: B2583316
CAS No.: 2198149-26-5
M. Wt: 160.124
InChI Key: PVWSBYGYZFWBIX-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H6F2N2O It is a pyrimidine derivative, characterized by the presence of a difluoroethoxy group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrimidine carboxylic acids, while reduction can produce difluoroethoxy-substituted pyrimidines.

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde: A closely related compound with an additional aldehyde group.

    2-(2,2-Difluoroethoxy)-6-trifluoromethylpyrimidine: Contains a trifluoromethyl group, offering different reactivity and properties.

Uniqueness

This compound is unique due to its specific difluoroethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-9-2-1-3-10-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWSBYGYZFWBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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